Ascorbic acid, 5,6-O-heptylidene-
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Overview
Description
5-(2-Hexyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-one is an organic compound with the molecular formula C13H20O6. This compound is characterized by its unique structure, which includes a dioxolane ring and a dihydrofuranone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-hexyl-1,3-dioxolane-4-methanol with appropriate reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. This may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hexyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-(2-Hexyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 5-(2-hexyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hexyl-1,3-dioxolane-4-methanol: Shares the dioxolane ring structure and has similar chemical properties.
1,3-Dioxolane derivatives: Compounds containing the 1,3-dioxolane ring, which exhibit similar reactivity and applications.
Uniqueness
5-(2-Hexyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-one is unique due to its combination of the dioxolane ring and dihydrofuranone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H20O6 |
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Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-(2-hexyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C13H20O6/c1-2-3-4-5-6-9-17-7-8(18-9)12-10(14)11(15)13(16)19-12/h8-9,12,14-15H,2-7H2,1H3 |
InChI Key |
LBQNPPCWLKGKDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCC(O1)C2C(=C(C(=O)O2)O)O |
Origin of Product |
United States |
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